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Compound of Interest

Compound Name:
2-Chlorophenylhydrazine

hydrochloride

CAS No.: 41052-75-9

Cat. No.: B146397 Get Quote

Executive Summary
2-Chlorophenylhydrazine Hydrochloride (CAS 41052-75-9) serves as a primary hydrazine

donor in heterocyclic synthesis. Its structural integrity is defined by the ortho-chloro substitution,

which introduces specific steric and electronic effects distinguishable by spectroscopy. This

guide synthesizes experimental NMR, IR, and MS data to establish a self-validating

identification protocol, essential for differentiating this compound from its meta- and para-

isomers during drug development workflows.

Chemical Identity & Physical Profile[1][2][3][4][5][6]
[7][8]
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Parameter Data

IUPAC Name (2-Chlorophenyl)hydrazine hydrochloride

CAS Number 41052-75-9

Molecular Formula C₆H₇ClN₂[1][2] · HCl

Molecular Weight 179.05 g/mol

Appearance White to off-white crystalline powder

Melting Point 200–203 °C (decomposition)

Solubility
Soluble in DMSO, Methanol, Water; Insoluble in

non-polar solvents

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the hydrochloride salt and the ortho-chlorine substituent creates a distinct ¹H

NMR signature. The ammonium protons (-NH₃⁺) are typically broad and exchangeable, while

the aromatic region shows a characteristic 4-proton pattern consistent with 1,2-disubstitution.

¹H NMR Data (400 MHz, DMSO-d₆)
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Shift (δ
ppm)

Multiplicity Integral
Coupling (J
Hz)

Assignment
Structural
Context

10.47 Broad Singlet 3H - –NH₃⁺

Protonated

terminal

nitrogen

(exchangeabl

e)

8.01 Broad Singlet 1H - –NH–

Internal

hydrazine

nitrogen

7.40 – 7.42 Doublet (dd) 1H J ≈ 8.0, 1.5 Ar-H3

Ortho to

Chlorine

(Deshielded)

7.29 – 7.31 Triplet (td) 1H J ≈ 7.8, 1.5 Ar-H5
Para to

Hydrazine

7.09 Doublet (dd) 1H J ≈ 8.0, 1.2 Ar-H6

Ortho to

Hydrazine

(Shielded)

6.96 – 7.00 Triplet (td) 1H J ≈ 7.6, 1.5 Ar-H4
Meta to

Chlorine

Analyst Note: The chemical shift of the hydrazine protons (8.01 and 10.47 ppm) is highly

dependent on concentration and water content in the DMSO-d₆ solvent. In D₂O, these peaks

will disappear due to deuterium exchange.

Predicted ¹³C NMR Profile
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Experimental ¹³C data for the HCl salt is often obscured by solvent exchange effects; the

following are calculated shifts based on substituent additivity rules for the free base corrected

for protonation.

C-Cl (C2): ~118–120 ppm (Upfield shift due to ortho effect)

C-N (C1): ~140–145 ppm (Ipso carbon)

Aromatic CH: 114, 121, 128, 129 ppm (Distinct asymmetry due to ortho-substitution)

Infrared (IR) Spectroscopy
The IR spectrum validates the salt form (ammonium bands) and the aromatic substitution

pattern.

Wavenumber (cm⁻¹) Vibration Mode
Functional Group /
Assignment

3205 ν(N-H) stretch
Hydrazine N-H stretching

(overlap with salt broadness)

2988, 2688 ν(N-H) / ν(C-H)
Ammonium salt (–NH₃⁺) broad

combination bands

1584 ν(C=C) aromatic Aromatic ring skeletal vibration

1496 ν(C=C) aromatic Aromatic ring skeletal vibration

1098 ν(C-N) C(Ar)–N stretching

873, 818 δ(C-H) oop
Out-of-plane bending

(indicative of 1,2-disubstitution)

649 ν(C-Cl) Carbon-Chlorine stretching

Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the halogen isotope pattern.

Ionization Mode: ESI (+)
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Molecular Ion: [M+H]⁺ = 143.0 (for the free base C₆H₇ClN₂)

Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio

between the peaks at m/z 143 (³⁵Cl) and m/z 145 (³⁷Cl).

Fragmentation Pathway (Graphviz Diagram)
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Cl Isotope
Signature (3:1)

Click to download full resolution via product page

Caption: Proposed ESI(+) fragmentation pathway. The 3:1 intensity ratio at m/z 143/145 is the

diagnostic signature for the monochlorinated motif.

Synthesis & Purification Protocol
Understanding the synthesis aids in identifying potential impurities (e.g., unreacted 2-

chloroaniline).
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Methodology: Diazotization of 2-chloroaniline followed by reduction.

Diazotization: 2-Chloroaniline is treated with NaNO₂ and HCl at -5°C to form the diazonium

salt.

Reduction: The diazonium salt is reduced using Stannous Chloride (SnCl₂) or Sodium Sulfite

(Na₂SO₃).

Hydrolysis & Salt Formation: The intermediate is hydrolyzed and treated with HCl to

precipitate the hydrazine hydrochloride.

Synthesis Workflow (Graphviz Diagram)
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Click to download full resolution via product page

Caption: Synthetic route via diazotization-reduction. Critical control points include temperature

(<0°C) to prevent phenol by-products.

Quality Control & Impurity Profiling
When analyzing 2-Chlorophenylhydrazine HCl, researchers must distinguish it from its

positional isomers.

Differentiation from 4-Chlorophenylhydrazine:

NMR: The 4-chloro isomer possesses a plane of symmetry, resulting in a simplified AA'BB'

aromatic system (two doublets). The 2-chloro isomer (target) shows four distinct aromatic

signals.

Melting Point: 4-Chlorophenylhydrazine HCl melts higher (~216°C) compared to the 2-

chloro isomer (200–203°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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